molecular formula C22H19N3O3 B14340818 N,N',N''-Methanetriyltribenzamide CAS No. 106404-83-5

N,N',N''-Methanetriyltribenzamide

Cat. No.: B14340818
CAS No.: 106404-83-5
M. Wt: 373.4 g/mol
InChI Key: QRECBFMPBFTRAQ-UHFFFAOYSA-N
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Description

N,N’,N’'-Methanetriyltribenzamide: is a chemical compound that belongs to the class of amides It is characterized by the presence of three benzamide groups attached to a central methanetriyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Methanetriyltribenzamide typically involves the reaction of benzoyl chloride with methanetriylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and requires careful monitoring to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of N,N’,N’'-Methanetriyltribenzamide can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’,N’'-Methanetriyltribenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzamide derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The benzamide groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Benzamide derivatives with oxidized functional groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Chemistry: N,N’,N’'-Methanetriyltribenzamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, N,N’,N’'-Methanetriyltribenzamide is studied for its potential interactions with biological macromolecules. It can serve as a model compound for understanding the behavior of amides in biological systems.

Medicine: The compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving amide-containing biomolecules.

Industry: N,N’,N’'-Methanetriyltribenzamide is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’,N’'-Methanetriyltribenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

    N,N’,N’'-Trimethylbenzamide: Similar in structure but with methyl groups instead of benzamide groups.

    N,N’,N’'-Triethylbenzamide: Contains ethyl groups instead of benzamide groups.

    N,N’,N’'-Triphenylbenzamide: Features phenyl groups in place of benzamide groups.

Uniqueness: N,N’,N’'-Methanetriyltribenzamide is unique due to the presence of three benzamide groups attached to a central methanetriyl group This structure imparts specific chemical and physical properties that distinguish it from other similar compounds

Properties

CAS No.

106404-83-5

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-(dibenzamidomethyl)benzamide

InChI

InChI=1S/C22H19N3O3/c26-19(16-10-4-1-5-11-16)23-22(24-20(27)17-12-6-2-7-13-17)25-21(28)18-14-8-3-9-15-18/h1-15,22H,(H,23,26)(H,24,27)(H,25,28)

InChI Key

QRECBFMPBFTRAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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